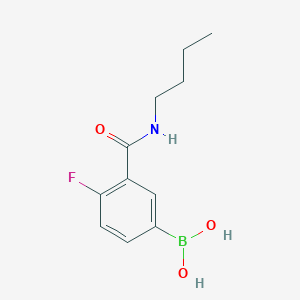

Acide (3-(butylcarbamoyl)-4-fluorophényl)boronique

Vue d'ensemble

Description

“(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group. Boronic acids are known to reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species .

Synthesis Analysis

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters . The specific synthesis process for “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is not well-documented in the available literature.

Molecular Structure Analysis

The molecular structure of “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . Its average mass is 239.051 Da and its monoisotopic mass is 239.112900 Da .

Chemical Reactions Analysis

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature .

Applications De Recherche Scientifique

Applications de détection

Acides boroniques : sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est essentielle dans diverses applications de détection, qui peuvent être des dosages homogènes ou une détection hétérogène . La détection de l’ion fluorure, en particulier, est une application importante en raison de l’affinité du composé pour les ions fluorure, ce qui peut être utile pour la surveillance environnementale et les soins de santé.

Manipulation et modification des protéines

L’interaction des acides boroniques avec les protéines permet leur utilisation dans la manipulation et la modification des protéines. Cela comprend des applications en marquage biologique, où les acides boroniques peuvent être utilisés pour fixer des marqueurs aux protéines à des fins de suivi et d’identification .

Développement thérapeutique

Les acides boroniques ont un potentiel thérapeutique en raison de leurs interactions biochimiques. Ils peuvent être utilisés dans le développement de thérapeutiques, en particulier dans la conception d’inhibiteurs du protéasome qui sont essentiels pour traiter certains types de cancer .

Technologies de séparation

Les propriétés uniques des acides boroniques permettent leur utilisation dans les technologies de séparation. Ils peuvent être utilisés en chromatographie d’affinité pour séparer et purifier les glycoprotéines et autres biomolécules contenant des diols, ce qui est essentiel à la fois pour la recherche et la fabrication pharmaceutique .

Couplage de Suzuki-Miyaura

Le couplage de Suzuki-Miyaura est une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée. Les acides boroniques, y compris l’acide (3-(butylcarbamoyl)-4-fluorophényl)boronique, sont utilisés comme réactifs dans cette réaction en raison de leur stabilité et de leur tolérance aux groupes fonctionnels, ce qui est bénéfique en chimie organique synthétique .

Électrophorèse et méthodes analytiques

Les acides boroniques sont utilisés dans l’électrophorèse des molécules glyquées. Ils sont également utilisés comme matériaux de construction pour les microparticules dans les méthodes analytiques, qui peuvent être appliquées dans divers domaines, y compris la biotechnologie et le diagnostic .

Systèmes de libération contrôlée

Dans le domaine de l’administration des médicaments, les acides boroniques peuvent être incorporés dans des polymères pour la libération contrôlée de médicaments comme l’insuline. Cette application est particulièrement pertinente pour la prise en charge du diabète, où le dosage et le calendrier précis sont essentiels .

Chimie des glucides et glycobiologie

Enfin, les acides boroniques jouent un rôle crucial dans la chimie des glucides et la glycobiologie. Ils sont impliqués dans l’analyse, la séparation, la protection et l’activation des glucides, ce qui est fondamental pour comprendre et manipuler les systèmes biologiques complexes .

Mécanisme D'action

Target of Action

The primary target of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds . In addition, the compound’s ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., can influence various biochemical processes .

Action Environment

The action, efficacy, and stability of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability in water can affect its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other chemical reagents, such as palladium, which is required for the Suzuki–Miyaura cross-coupling reaction .

Orientations Futures

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, have a wide range of potential applications due to their ability to reversibly bind diols . They are increasingly utilized in diverse areas of research, including the development of sensors for numerous saccharide species . Future research may focus on further exploring these applications and developing new synthesis methods for boronic acids.

Propriétés

IUPAC Name |

[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYINHVVQWXVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660230 | |

| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874219-23-5 | |

| Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)

![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)